molecular formula C6H12O5 B079963 2-Deoxy-alpha-D-galactopyranose CAS No. 14215-77-1

2-Deoxy-alpha-D-galactopyranose

Cat. No.: B079963
CAS No.: 14215-77-1
M. Wt: 164.16 g/mol
InChI Key: PMMURAAUARKVCB-UHFFFAOYSA-N
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Description

2-Deoxy-alpha-D-galactopyranose is a monosaccharide belonging to the class of organic compounds known as hexoses. These are six-carbon sugars that play a crucial role in various biological processes. The compound is structurally similar to D-galactose but lacks an oxygen atom at the second carbon position, hence the name “2-deoxy.”

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-alpha-D-galactopyranose typically involves the reduction of D-galactose derivatives. One common method is the reduction of 2-deoxy-2-nitro-D-galactose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azidophenylselenylation of glycals, followed by reduction and deprotection steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into different sugar alcohols.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the sugar molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and azides are used for substitution reactions.

Major Products

    Oxidation: Produces 2-deoxy-D-galactonic acid.

    Reduction: Produces 2-deoxy-D-galactitol.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Deoxy-alpha-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deoxy-alpha-D-galactopyranose involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of beta-galactosidase, an enzyme involved in the hydrolysis of galactosides. By inhibiting this enzyme, the compound can affect various biological processes, including carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-D-glucose: Similar in structure but differs in the position of the deoxy group.

    2-Deoxy-D-galactose: The beta-anomer of 2-Deoxy-alpha-D-galactopyranose.

    2-Amino-2-deoxy-D-galactose: Contains an amino group instead of a hydroxyl group at the second carbon position.

Uniqueness

This compound is unique due to its specific structural configuration and the absence of an oxygen atom at the second carbon position. This structural difference imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274259
Record name 2-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14215-77-1, 201612-55-7
Record name MLS002638629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-D-arabinohexose-1-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 2
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 3
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 4
Reactant of Route 4
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 5
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 6
2-Deoxy-alpha-D-galactopyranose

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